N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(propane-2-sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-propan-2-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6S/c1-12(2)30(25,26)15-6-3-13(4-7-15)18(24)21-20-23-22-19(29-20)14-5-8-16-17(11-14)28-10-9-27-16/h3-8,11-12H,9-10H2,1-2H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDLLRAJVAEGKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(propane-2-sulfonyl)benzamide , also known as ML366, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its antimicrobial properties, potential anticancer effects, and mechanisms of action.
- Molecular Formula : C17H19N3O4
- Molecular Weight : 329.35 g/mol
- IUPAC Name : N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : The compound showed effective inhibition against various bacterial strains. In studies involving derivatives of oxadiazoles, compounds demonstrated minimal inhibitory concentrations (MIC) ranging from 36.8 mg/L to 47.6 mg/L against Xanthomonas species .
| Compound | Target Pathogen | MIC (mg/L) |
|---|---|---|
| Compound 1 | Xanthomonas oryzae | 47.6 |
| Compound 2 | Xanthomonas citri | 36.8 |
Anticancer Activity
Emerging data suggest that ML366 may possess anticancer properties. In vitro studies have indicated that related compounds can induce cytostatic effects in cancer cell lines. For example:
- Cytostatic Activity : Certain benzodioxin derivatives exhibited cytostatic activity against pancreatic cancer cells . The precise mechanism involves modulation of cellular pathways that regulate apoptosis and cell proliferation.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Bacterial Reproduction : Similar compounds have been shown to upregulate the expression of succinate dehydrogenase (SDH), leading to disruption in bacterial oxidative phosphorylation .
- Calcium Channel Activation : Studies on oxadiazole derivatives revealed that they could stimulate calcium influx in neurons, suggesting a role in modulating neuronal excitability and potentially influencing cancer cell behavior .
Case Studies
Several case studies highlight the potential applications of ML366 and its derivatives:
- Insecticidal Activity : A study on related oxadiazole compounds demonstrated effective larvicidal activity against pests like Mythimna separata, with a notable efficacy at low concentrations (e.g., 40% activity at 1 mg/L) .
- Immunomodulatory Effects : Research indicates that certain derivatives can enhance immune responses by modulating interactions between immune checkpoints like PD-1/PD-L1 .
Scientific Research Applications
Drug Discovery and Development
The compound is included in various screening libraries for drug discovery due to its unique structural features that may interact with biological targets. Its oxadiazole moiety is known for enhancing bioactivity and improving pharmacokinetic properties.
Case Study: Anticancer Activity
Research has indicated that derivatives of benzodioxin compounds exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, studies have shown that modifications to the benzodioxin structure can enhance the selectivity and efficacy against specific cancer types, making this compound a candidate for further investigation in cancer therapeutics .
Case Study: Antimicrobial Properties
Another area of application is in the development of antimicrobial agents. Compounds similar to N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(propane-2-sulfonyl)benzamide have demonstrated activity against various bacterial strains. Research focusing on structure-activity relationships (SAR) has revealed that modifications in the side chains can significantly affect antimicrobial potency .
The compound's biological activities extend beyond anticancer and antimicrobial effects:
Neuroprotective Effects
Preliminary studies suggest that compounds containing the benzodioxin structure may possess neuroprotective properties. These findings are particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is hypothesized to involve the inhibition of oxidative stress pathways and modulation of neuroinflammatory responses .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, thus offering a therapeutic avenue for conditions like arthritis and other inflammatory disorders .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is critical for optimizing its pharmacological properties:
| Modification | Effect on Activity |
|---|---|
| Altering the sulfonamide group | Enhances solubility and bioavailability |
| Modifying the oxadiazole ring | Increases potency against specific targets |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Substituent Impact on Activity: The propane-2-sulfonyl group in the target compound may enhance metabolic stability compared to thiomethoxy (Compound 18, IC₅₀ = 2.1 μM) or bromo (Compound 21, IC₅₀ = 1.5 μM) substituents in . Sulfonyl groups are less prone to oxidative metabolism than thioethers.
Heterocycle Influence :
- The 1,3,4-oxadiazole core in the target compound and its analogs (e.g., LMM5, Compound 8a-k) is associated with broad-spectrum activity due to its planar structure and hydrogen-bonding capacity .
- In contrast, imidazole-containing D4476 () shows specificity for Treg cell inhibition, highlighting the role of heterocycle flexibility in target selectivity .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to ’s Method B , involving coupling of 4-(propane-2-sulfonyl)benzoic acid with a 2,3-dihydro-1,4-benzodioxin-6-yl-oxadiazole intermediate .
- Comparatively, LMM5 and LMM11 () were synthesized via sulfamoylation of preformed oxadiazole intermediates, suggesting modularity for substituent variation .
Pharmacological and Structural Insights from Analogous Compounds
- Antibacterial Potency : ’s oxadiazole-sulfanyl acetamides (e.g., Compound 8c, MIC = 4 μg/mL against S. aureus) suggest that sulfur-containing groups enhance membrane penetration, a trait the target compound’s sulfonyl group may replicate .
- Immunomodulatory Effects: D4476’s inhibition of Treg differentiation () implies that benzodioxin-oxadiazole hybrids can interact with signaling pathways like TGF-β or IL-2, warranting further study of the target compound in autoimmune or oncology contexts .
Preparation Methods
Hydrazide Preparation
Acyl hydrazides are synthesized by reacting 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with hydrazine hydrate in ethanol under reflux (78°C, 8 hours). The resulting hydrazide is isolated in 90–92% yield after recrystallization from ethanol.
Cyclodehydration
The hydrazide undergoes cyclization to form the oxadiazole ring. Phosphorus oxychloride (POCl₃) is the most effective dehydrating agent, facilitating cyclization at 110°C for 3–4 hours. Alternatively, thionyl chloride (SOCl₂) in dimethylformamide (DMF) at 80°C achieves comparable yields (85–88%).
Reaction conditions :
-
Molar ratio : Hydrazide : POCl₃ = 1 : 3;
-
Solvent : Toluene or DMF;
-
Workup : Neutralization with sodium bicarbonate and extraction with dichloromethane.
Sulfonylation of the Benzamide Moiety
The propane-2-sulfonyl group is introduced via sulfonylation of 4-aminobenzoic acid derivatives.
Synthesis of 4-(Propane-2-sulfonyl)benzoic Acid
4-Aminobenzoic acid is sulfonylated using propane-2-sulfonyl chloride in pyridine at 0–5°C. The reaction proceeds via nucleophilic substitution, with pyridine acting as both base and solvent. After 12 hours, the mixture is poured into ice-cold water, and the precipitate is filtered and recrystallized from ethanol (yield: 78–82%).
Activation of the Carboxylic Acid
The benzoic acid is converted to an acyl chloride using thionyl chloride (SOCl₂) under reflux (2 hours, 70°C). Excess SOCl₂ is removed under reduced pressure, and the residue is dissolved in dry tetrahydrofuran (THF) for subsequent coupling.
Coupling of Oxadiazole and Sulfonylbenzamide Units
The final step involves coupling the 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-amine with 4-(propane-2-sulfonyl)benzoyl chloride.
Amide Bond Formation
A Schotten-Baumann reaction is employed:
-
Conditions : Oxadiazole amine (1 eq) and benzoyl chloride (1.2 eq) in dichloromethane (DCM) with triethylamine (TEA, 2 eq) at 0°C.
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Reaction time : 4–6 hours;
-
Workup : Washing with 1M HCl, water, and brine, followed by drying over sodium sulfate.
Yield : 65–70% after purification via silica gel chromatography (ethyl acetate/hexane, 1:1).
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms purity >98%.
Optimization Strategies
Solvent Selection
Polar aprotic solvents (DMF, THF) enhance reaction rates in sulfonylation and coupling steps, while DCM minimizes side reactions during amide formation.
Catalytic Enhancements
Adding catalytic dimethylaminopyridine (DMAP, 0.1 eq) during amide coupling improves yields to 75–78% by accelerating acylation.
Temperature Control
Maintaining 0–5°C during sulfonylation prevents sulfonic acid byproduct formation.
Challenges and Mitigation
Oxadiazole Ring Instability
The 1,3,4-oxadiazole ring is prone to hydrolysis under acidic conditions. Using anhydrous solvents and neutral workup conditions preserves ring integrity.
Sulfonyl Chloride Sensitivity
Propane-2-sulfonyl chloride is moisture-sensitive. Reactions must be conducted under nitrogen with rigorously dried glassware.
Comparative Yield Analysis
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Benzodioxin amine | Pd/C, H₂, EtOH | 85 | 95 |
| Hydrazide formation | Hydrazine hydrate, EtOH | 90 | 97 |
| Oxadiazole cyclization | POCl₃, toluene | 88 | 96 |
| Sulfonylation | Pyridine, 0–5°C | 80 | 98 |
| Amide coupling | TEA, DCM, DMAP | 75 | 99 |
Q & A
Q. What are the foundational synthetic routes for preparing N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(propane-2-sulfonyl)benzamide, and what critical reaction parameters must be controlled?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with nucleophilic substitution between 2,3-dihydro-1,4-benzodioxin-6-amine and sulfonyl chlorides under alkaline conditions (pH 10, Na₂CO₃) to form the sulfonamide intermediate. Subsequent cyclization with 1,3,4-oxadiazole precursors in N,N-dimethylformamide (DMF) using lithium hydride (LiH) as a catalyst is critical . Key parameters include reaction temperature (optimized at 60–80°C), stoichiometric ratios (1:1.2 for amine to sulfonyl chloride), and purification via column chromatography or recrystallization to achieve >95% purity.
Q. How are spectroscopic techniques (e.g., NMR, IR, mass spectrometry) employed to confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Aromatic protons from the benzodioxin ring appear as doublets in δ 6.8–7.2 ppm, while oxadiazole protons resonate as singlets near δ 8.3 ppm. The propane-2-sulfonyl group shows distinct singlet peaks for methyl groups at δ 1.4–1.6 ppm .
- IR : Stretching vibrations for sulfonyl (S=O) groups are observed at 1150–1250 cm⁻¹, and C-O-C ether linkages in benzodioxin at 1050–1100 cm⁻¹ .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak [M+H]⁺ matching the theoretical molecular weight (e.g., m/z 443.1 for C₂₁H₁₈N₃O₆S) .
Advanced Research Questions
Q. What experimental design strategies are recommended for evaluating the compound's antibacterial activity while minimizing confounding variables?
- Methodological Answer :
- Strain Selection : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) reference strains alongside clinical isolates to assess broad-spectrum efficacy .
- Dose-Response Analysis : Test concentrations ranging from 1–128 µg/mL using microbroth dilution (CLSI guidelines). Include ciprofloxacin as a positive control and DMSO as a solvent control.
- Time-Kill Assays : Monitor bacterial viability at 0, 6, 12, and 24 hours to distinguish bactericidal vs. bacteriostatic effects .
Q. How can structure-activity relationship (SAR) studies be systematically conducted to optimize this compound's enzyme inhibitory activity (e.g., against lipoxygenase)?
- Methodological Answer :
- Scaffold Modification : Synthesize derivatives with variations in the oxadiazole ring (e.g., substituents at position 5) or sulfonyl group (e.g., aryl vs. alkyl sulfonates) .
- Enzyme Assays : Use spectrophotometric methods to measure lipoxygenase inhibition (e.g., linoleic acid oxidation at 234 nm). Calculate IC₅₀ values and correlate with substituent electronic/hydrophobic properties via Hammett or Hansch analysis .
- Molecular Docking : Validate SAR hypotheses by docking optimized derivatives into the enzyme's active site (e.g., using AutoDock Vina) to predict binding affinities .
Q. How should researchers address contradictions in bioactivity data across studies (e.g., varying IC₅₀ values for the same target)?
- Methodological Answer :
- Meta-Analysis : Compare experimental conditions (e.g., enzyme source, assay pH, incubation time) across studies to identify variability drivers .
- Standardized Protocols : Replicate assays under harmonized conditions (e.g., uniform buffer systems, temperature control) to isolate compound-specific effects.
- Orthogonal Validation : Confirm activity using alternative methods (e.g., SPR for binding kinetics if initial data were from fluorescence assays) .
Q. What factorial design approaches are suitable for optimizing synthetic yield and purity in large-scale preparations?
- Methodological Answer :
- Response Surface Methodology (RSM) : Use a central composite design to evaluate factors like temperature (X₁), catalyst loading (X₂), and solvent ratio (X₃). Model interactions via quadratic regression to identify optimal conditions .
- Critical Parameters : For this compound, temperature (60–100°C) and LiH concentration (0.5–2.0 eq) significantly impact cyclization efficiency. Purity is maximized by post-reaction quenching with ice-water and extraction with ethyl acetate .
Q. How can this compound's mechanism of action be integrated into existing pharmacological frameworks (e.g., inflammation pathways)?
- Methodological Answer :
- Pathway Mapping : Use transcriptomic profiling (RNA-seq) of treated cells to identify differentially expressed genes in pathways like NF-κB or COX-2 .
- Knockout Models : Validate target engagement using CRISPR-Cas9 knockout cell lines (e.g., LOX-deficient macrophages) to assess dependency on specific enzymes .
- In Vivo Correlation : Test efficacy in murine inflammation models (e.g., carrageenan-induced paw edema) with parallel pharmacokinetic studies to link plasma concentrations to biomarker modulation (e.g., prostaglandin E₂ levels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
